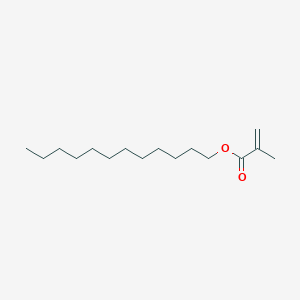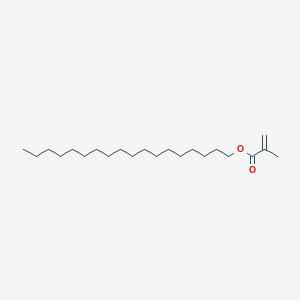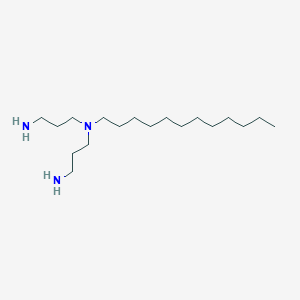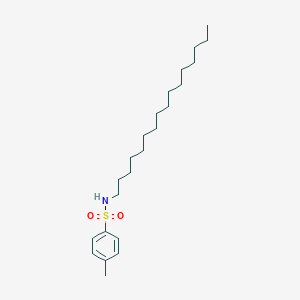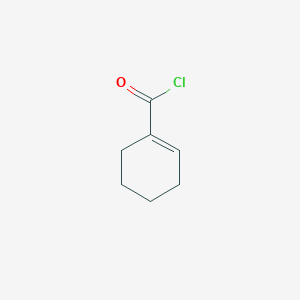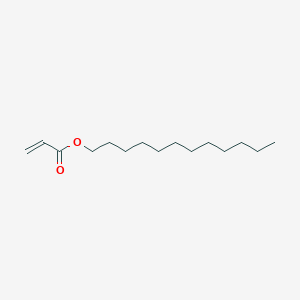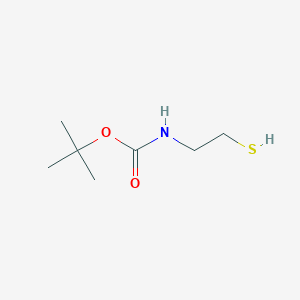
2-(Boc-氨基)乙硫醇
概述
描述
2-(Boc-amino)ethanethiol: , also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a compound with the molecular formula C7H15NO2S. It is a cross-linking reagent utilized in various organic syntheses. The compound is characterized by the presence of a thiol group and a Boc-protected amine group, making it a versatile intermediate in chemical reactions .
科学研究应用
2-(Boc-氨基)乙硫醇在科学研究中具有广泛的应用:
作用机制
2-(Boc-氨基)乙硫醇的作用机制涉及它通过硫醇-烯点击化学反应引入胺官能团的能力。 硫醇基团与烯烃或炔烃反应生成稳定的硫醚键,而Boc保护的胺基团可以在酸性条件下脱保护,以揭示游离胺 . 这种双重功能允许对表面和分子进行精确修饰。
生化分析
Biochemical Properties
2-(Boc-amino)ethanethiol plays a significant role in biochemical reactions. It is a bifunctional cross-linker that can be used in the synthesis of bifunctional azobenzene glycoconjugates .
Cellular Effects
The effects of 2-(Boc-amino)ethanethiol on various types of cells and cellular processes are primarily related to its role in the surface functionalization of cross-linked polymer films
Molecular Mechanism
The molecular mechanism of action of 2-(Boc-amino)ethanethiol involves its role as a bifunctional cross-linker. It participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
准备方法
合成路线和反应条件: 2-(Boc-氨基)乙硫醇可以通过叔丁基氨基甲酸酯与2-溴乙硫醇在碱性条件下反应合成。 该反应通常涉及使用氢化钠或碳酸钾等碱来促进亲核取代反应 .
工业生产方法: 2-(Boc-氨基)乙硫醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和对反应条件的精确控制,以确保高产率和纯度。 然后通过蒸馏或重结晶对该化合物进行纯化 .
化学反应分析
相似化合物的比较
类似化合物:
- 叔丁基N-(2-巯基乙基)氨基甲酸酯
- 叔丁基N-(2-硫代乙基)氨基甲酸酯
- 氨基甲酸, N-(2-巯基乙基)-, 1,1-二甲基乙酯
比较: 2-(Boc-氨基)乙硫醇因其硫醇基团和Boc保护的胺基团的组合而独一无二。这种双重功能允许在有机合成和生物偶联中实现多功能应用。 类似的化合物可能具有硫醇或胺基团,但两者都不具备,限制了它们的应用范围 .
属性
IUPAC Name |
tert-butyl N-(2-sulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJJCZSHYJNRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986668 | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67385-09-5 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)ethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?
A1: 2-(Boc-amino)ethanethiol is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, 2-(Boc-amino)ethanethiol can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []
Q2: How does 2-(Boc-amino)ethanethiol contribute to the synthesis of nanomaterials?
A2: 2-(Boc-amino)ethanethiol plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with 2-(Boc-amino)ethanethiol, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []
Q3: Can 2-(Boc-amino)ethanethiol be utilized in the development of drug delivery systems?
A3: Yes, 2-(Boc-amino)ethanethiol has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized 2-(Boc-amino)ethanethiol in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
